Specific Scientific Field: Oncology
Summary of the Application: YM201636 has been implicated in various cancers. It has been found to have potent and selective antiproliferative effects in a screen of clinical-stage drugs against B-cell non-Hodgkin lymphoma cell lines .
Methods of Application: The methods of application involve the use of YM201636 in in vitro experiments with B-cell non-Hodgkin lymphoma cell lines.
Results or Outcomes: The results showed that the antiproliferative activity was driven by disruption of late endosome/lysosome function .
Specific Scientific Field: Virology
Summary of the Application: YM201636 is also involved in the entry of viruses into host cells, including filoviruses such as Ebola virus and coronaviruses such as SARS-CoV-2 .
Methods of Application: Pharmacological inhibition of PIKfyve by YM201636 was shown to suppress trafficking of Ebola virus to its fusion site on endosomes and subsequently the release of the viral genome into the cytoplasm .
Results or Outcomes: Similarly, pharmacological inhibition of PIKfyve by YM201636 impaired SARS-CoV-2 entry into various mammalian cell lines and potently suppressed viral replication .
Specific Scientific Field: Neurology
Summary of the Application: YM201636 has roles in neurodegenerative diseases. It was found to improve the survival of motor neurons derived from induced pluripotent stem cells from patients with amyotrophic lateral sclerosis .
Methods of Application: The methods of application involve the use of YM201636 in in vitro experiments with motor neurons derived from induced pluripotent stem cells from patients with amyotrophic lateral sclerosis .
Results or Outcomes: The results showed that YM201636 improved the survival of these motor neurons .
Specific Scientific Field: Cell Biology
Summary of the Application: YM201636 is widely used in research studies to disrupt endomembrane transport .
Methods of Application: The methods of application involve the use of YM201636 in in vitro experiments to disrupt endomembrane transport .
Results or Outcomes: The results showed that YM201636 effectively disrupts endomembrane transport .
Summary of the Application: YM201636 disrupts retroviral budding, suggesting its potential use as an antiretroviral therapeutic .
Methods of Application: The methods of application involve the use of YM201636 in in vitro experiments to disrupt retroviral budding .
Results or Outcomes: The results showed that YM201636 disrupts retroviral budding at 800 nM .
Specific Scientific Field: Pharmacology
Summary of the Application: YM201636, a PIKfyve inhibitor, potently inhibits PI(3,5)P2-activated human TPC2 with an IC50 of 0.16 μM .
Methods of Application: The methods of application involve the use of YM201636 in in vitro experiments to inhibit PI(3,5)P2-activated human TPC2 .
Results or Outcomes: The results showed that YM201636 effectively inhibits PI(3,5)P2-activated human TPC2 with an IC50 of 0.16 μM .
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide is a complex organic compound with a molecular formula of C25H21N7O3 and a molecular weight of 467.50 g/mol. This compound features a unique tricyclic structure that incorporates both nitrogen and oxygen heteroatoms, contributing to its potential biological activity. The presence of the morpholine ring enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.
YM-201636 acts as a potential inhibitor of cyclin-dependent kinases (CDKs) []. CDKs are enzymes crucial for cell cycle progression. Inhibiting CDKs can disrupt uncontrolled cell division, a hallmark of cancer.
The exact mechanism of YM-201636's interaction with CDKs is not fully elucidated. However, research suggests it might bind to the ATP-binding pocket of CDKs, preventing them from utilizing ATP, a necessary energy source for their activity [].
Research indicates that 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide exhibits significant biological activity as an inhibitor of phosphoinositide 3-kinase-alpha isoforms. This inhibition is crucial in cancer treatment as it may impede tumor growth and proliferation by affecting cellular signaling pathways related to cell survival and metabolism .
Synthesis of this compound typically involves multi-step organic synthesis techniques:
These methods may vary based on the desired yield and purity of the final product.
The primary applications of 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide include:
Interaction studies have shown that this compound can effectively bind to phosphoinositide 3-kinase-alpha isoforms. These studies typically involve:
Several compounds share structural or functional similarities with 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Similar tricyclic structure | Phosphoinositide inhibitor |
Compound B | Contains morpholine ring | Anticancer properties |
Compound C | Aromatic amide similar to pyridine | Enzyme inhibition |
These compounds illustrate various approaches to targeting similar biological pathways while highlighting the unique structural characteristics of 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-y)phenyl]pyridine-3-carboxamide that may confer distinct pharmacological properties.